molecular formula C9H5ClN4S2 B13091370 3-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione

3-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione

Cat. No.: B13091370
M. Wt: 268.7 g/mol
InChI Key: OXQWYKUKTLUOEP-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione is a heterocyclic compound that combines the structural features of triazole and thiadiazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired triazolothiadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to therapeutic effects. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .

Properties

Molecular Formula

C9H5ClN4S2

Molecular Weight

268.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione

InChI

InChI=1S/C9H5ClN4S2/c10-6-3-1-5(2-4-6)7-11-12-8-14(7)13-9(15)16-8/h1-4H,(H,13,15)

InChI Key

OXQWYKUKTLUOEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2NC(=S)S3)Cl

Origin of Product

United States

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